molecular formula C29H36N2O2 B10944511 N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide

N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide

Cat. No.: B10944511
M. Wt: 444.6 g/mol
InChI Key: TUFXFSSBVDGXKW-OFWBYEQRSA-N
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Description

N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide is a complex organic compound characterized by the presence of an adamantyl group, a dimethylphenoxy group, and a benzohydrazide moiety

Properties

Molecular Formula

C29H36N2O2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[(Z)-1-(1-adamantyl)propan-2-ylideneamino]-4-[(2,4-dimethylphenoxy)methyl]benzamide

InChI

InChI=1S/C29H36N2O2/c1-19-4-9-27(20(2)10-19)33-18-22-5-7-26(8-6-22)28(32)31-30-21(3)14-29-15-23-11-24(16-29)13-25(12-23)17-29/h4-10,23-25H,11-18H2,1-3H3,(H,31,32)/b30-21-

InChI Key

TUFXFSSBVDGXKW-OFWBYEQRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C(/C)\CC34CC5CC(C3)CC(C5)C4)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=C(C)CC34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide typically involves multiple steps. One common method includes the adamantylation of p-cresol with 1-adamantanol, followed by further reactions to introduce the benzohydrazide and dimethylphenoxy groups . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The adamantyl group is known for its stability and ability to interact with various biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide can be compared with other adamantyl derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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